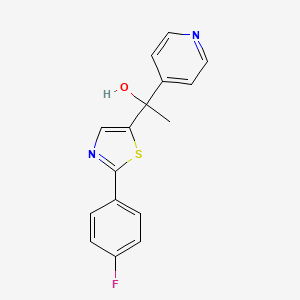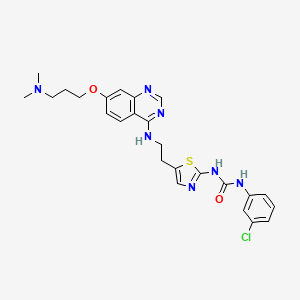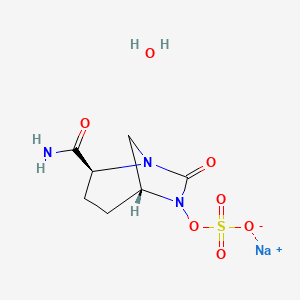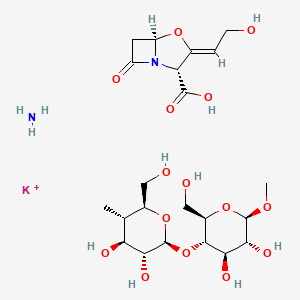
Cetirizine D4 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetirizine D4 2Hcl is deuterium labeled Cetirizine, which is a major metabolite of hydroxyzine, and a racemic selective H1 receptor inverse agonist.
科学的研究の応用
1. Analytical Methods
Cetirizine dihydrochloride (CZ) has been the subject of various analytical studies. An HPLC method was developed for determining CZ in oral solution and tablet forms, highlighting its use in pharmaceutical quality control (Jaber et al., 2004). Additionally, methods such as capillary electrophoresis have been compared for analyzing CZ in human plasma, indicating its relevance in clinical and biomedical investigations (Kowalski & Plenis, 2007).
2. Degradation Studies
Research on the degradation of CZ, particularly in environmental contexts, has been conducted. For example, ultrasound-assisted enzyme catalyzed degradation of CZ in wastewater was studied, providing insights into environmental remediation techniques (Sutar & Rathod, 2015).
3. Formulation Development
CZ has been used in the development of novel formulations for dermatological applications. Semisolid formulations containing CZ were explored for their potential as topical antihistamines (Ciurlizza et al., 2014). Similarly, elastic vesicle-based topical formulations were developed for treating atopic dermatitis, showcasing CZ's therapeutic potential (Goindi et al., 2013).
4. Sensing and Detection Technologies
Innovations in sensing technologies for CZ have been reported. For instance, a voltammetric methodology was developed for sensing CZ using a modified electrode, illustrating its application in pharmaceutical analysis (Pushpanjali et al., 2021).
特性
分子式 |
C21H23D4Cl3N2O3 |
|---|---|
分子量 |
465.83 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)


